RKI 1447 dihydrochloride
Description
Significance of Rho-Associated Coiled-Coil Containing Protein Kinases in Cellular Physiology and Pathophysiology
The ROCK signaling pathway is integral to maintaining cellular homeostasis. One of its primary functions is the regulation of actin-myosin cytoskeletal organization, which is crucial for generating contractile force. nih.gov This is achieved through the phosphorylation of various substrates, including the myosin light chain (MLC). wikipedia.org
Dysregulation of ROCK signaling has been implicated in the pathophysiology of a wide range of diseases. nih.gov Increased ROCK activity is associated with cardiovascular conditions such as hypertension, pulmonary hypertension, and heart failure. frontiersin.orgnih.gov In the context of cancer, ROCK signaling is critical for cell migration and invasion, processes that are fundamental to metastasis. nih.gov Furthermore, aberrant ROCK activity has been linked to neurological disorders and other pathological states, highlighting its importance as a potential therapeutic target. nih.govexplorationpub.com
Overview of Kinase Inhibitors as Preclinical Research Tools and Therapeutic Modalities
Kinase inhibitors are small molecules designed to block the activity of kinases, which are enzymes that play a central role in regulating numerous cellular processes. bertin-bioreagent.com These inhibitors have become indispensable tools in biomedical research, allowing scientists to dissect complex signaling pathways and understand the specific roles of individual kinases in both normal physiology and disease. bertin-bioreagent.comnih.gov By selectively inhibiting a particular kinase, researchers can observe the downstream effects on cellular behavior, providing valuable insights into the enzyme's function. nih.gov
Beyond their utility in basic research, kinase inhibitors have emerged as a major class of targeted therapies, particularly in oncology. nih.govclevelandclinic.orgnews-medical.net Unlike traditional chemotherapy that affects all rapidly dividing cells, targeted therapies like kinase inhibitors are designed to interfere with specific molecules involved in the growth and spread of cancer cells. clevelandclinic.org The development of these inhibitors has revolutionized the treatment of several types of cancer. news-medical.net The success in oncology has spurred research into the application of kinase inhibitors for a variety of other diseases, including autoimmune disorders, inflammatory conditions, and neurodegenerative diseases. explorationpub.comnih.govresearchgate.net
Historical Context of RKI-1447 Dihydrochloride (B599025) Discovery and Initial Characterization
RKI-1447 was identified through structure-activity relationship studies of a family of pyridylthiazole ROCK inhibitors. nih.gov This research led to the discovery of two closely related analogs: RKI-1447, a potent ROCK inhibitor, and RKI-1313, a much weaker inhibitor. nih.gov The initial characterization of RKI-1447 revealed its potent and selective inhibitory activity against both ROCK1 and ROCK2. nih.govnih.gov
Crystal structure analysis of the RKI-1447/ROCK1 complex demonstrated that RKI-1447 is a Type I kinase inhibitor. nih.govnih.gov This means it binds to the ATP binding site of the kinase, specifically interacting with the hinge region and the DFG (Asp-Phe-Gly) motif. nih.govnih.gov This binding mechanism prevents the kinase from carrying out its normal function of phosphorylating substrate proteins. nih.govnih.gov
Early studies showed that RKI-1447 effectively suppressed the phosphorylation of known ROCK substrates, such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1), in human cancer cells. nih.govrndsystems.com Importantly, it demonstrated high selectivity, with no significant effect on the phosphorylation levels of substrates for other kinases like AKT, MEK, and S6 kinase at concentrations up to 10 μM. nih.govrndsystems.comselleckchem.com This selectivity is crucial for its utility as a specific research tool to probe ROCK function.
Rationale for Academic Investigation of RKI-1447 Dihydrochloride
The academic investigation of RKI-1447 dihydrochloride is driven by its high potency and selectivity as a ROCK inhibitor. nih.govnih.gov These characteristics make it an excellent tool for elucidating the specific roles of ROCK signaling in various biological processes and disease models. Researchers can use RKI-1447 to inhibit ROCK activity and observe the resulting cellular and physiological changes, thereby gaining a deeper understanding of the pathway's function.
A significant area of research interest is the role of ROCK in cancer progression. nih.gov Given that ROCK kinases are critical for cancer cell migration and invasion, potent inhibitors like RKI-1447 are valuable for studying the mechanisms of metastasis and for exploring potential anti-cancer strategies. nih.gov Preclinical studies have demonstrated that RKI-1447 can inhibit migration, invasion, and anchorage-independent growth of breast cancer cells. nih.gov
Furthermore, the involvement of ROCK signaling in a wide array of other pathologies, including cardiovascular diseases, neuroinflammation, and glaucoma, provides a strong rationale for its investigation in these contexts. frontiersin.orgresearchgate.netresearchgate.net The ability to selectively inhibit ROCK with RKI-1447 allows for the exploration of its therapeutic potential in various disease models. For example, studies have investigated its effects on colorectal carcinoma cell growth and its potential to mitigate neuroinflammatory responses. researchgate.netmedchemexpress.com
Research Objectives and Scope for RKI-1447 Dihydrochloride Studies
The primary research objectives for studies involving RKI-1447 dihydrochloride are centered on understanding the functional consequences of ROCK inhibition in specific cellular and in vivo contexts. A key objective is to further characterize the molecular mechanisms by which ROCK signaling influences cellular behaviors such as proliferation, migration, and apoptosis.
A major focus of RKI-1447 research has been its potential as an anti-cancer agent. Studies have aimed to evaluate its efficacy in inhibiting tumor growth and metastasis in various cancer models. nih.gov For instance, research has demonstrated that RKI-1447 can inhibit the growth of mammary tumors in a transgenic mouse model. nih.govselleckchem.com Another objective is to explore its effects on the tumor microenvironment and its potential for use in combination with other cancer therapies. biorxiv.org
The scope of RKI-1447 research also extends to non-cancer-related pathologies. For example, its role in regulating intraocular pressure has been investigated in the context of glaucoma. researchgate.net Studies have also explored its effects on neuroinflammation and its potential as a therapeutic agent for neurodegenerative diseases. researchgate.net The broad involvement of ROCK signaling in cellular physiology ensures that the scope of research for a potent and selective inhibitor like RKI-1447 will continue to expand into new areas of biology and medicine.
Research Findings on RKI-1447 Dihydrochloride
| Finding Category | Details | Supporting Evidence |
|---|---|---|
| Inhibitory Activity | Potent inhibitor of ROCK1 and ROCK2. | IC50 values of 14.5 nM for ROCK1 and 6.2 nM for ROCK2 have been reported. nih.govwikipedia.orgmedchemexpress.com |
| Mechanism of Action | Type I kinase inhibitor that binds to the ATP binding site of ROCK. | Crystal structures show interaction with the hinge region and the DFG motif. nih.gov |
| Selectivity | Highly selective for ROCK over other kinases. | No significant inhibition of AKT, MEK, and S6 kinase at concentrations up to 10 μM. nih.govrndsystems.comselleckchem.com |
| Cellular Effects | Suppresses phosphorylation of ROCK substrates (MLC-2, MYPT-1). nih.govrndsystems.com Inhibits ROCK-mediated actin stress fiber formation. nih.govselleckchem.com Inhibits migration, invasion, and anchorage-independent growth of cancer cells. nih.govmedchemexpress.com | Demonstrated in various human cancer cell lines. nih.govmedchemexpress.com |
| In Vivo Efficacy | Inhibited mammary tumor growth by 87% in a transgenic mouse model. nih.govselleckchem.com | Tumors in treated mice were 7.7-fold smaller than in the control group. nih.govselleckchem.com |
Properties
Molecular Formula |
C16H14N4O2S.2HCl |
|---|---|
Molecular Weight |
399.29 |
Synonyms |
N-[(3-Hydroxyphenyl)methyl]-N/'-[4-(4-pyridinyl)-2-thiazolyl]urea dihydrochloride |
Origin of Product |
United States |
Molecular and Mechanistic Elucidation of Rki 1447 Dihydrochloride Action
Characterization of Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK) Isoform Specificity
RKI-1447 dihydrochloride (B599025) is a potent small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK) nih.govnih.govmedchemexpress.com. Its activity has been characterized against the two main isoforms, ROCK1 and ROCK2, revealing a distinct inhibitory profile.
Research indicates that RKI-1447 is a potent inhibitor of both ROCK1 and ROCK2 selleckchem.comselleckchem.comselleckchem.com. However, it demonstrates a preferential inhibition towards the ROCK2 isoform. The compound is more potent at inhibiting ROCK2 compared to ROCK1, as evidenced by its lower half-maximal inhibitory concentration (IC50) value for ROCK2 nih.govmedchemexpress.comaxonmedchem.com. This differential activity highlights a degree of isoform specificity, with RKI-1447 being approximately 2.3 times more potent against ROCK2 than ROCK1.
The inhibitory potency of RKI-1447 against ROCK1 and ROCK2 has been quantitatively determined through in vitro kinase assays. These studies have established specific IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half. RKI-1447 exhibits IC50 values of 14.5 nM for ROCK1 and 6.2 nM for ROCK2 nih.govmedchemexpress.comselleckchem.comselleckchem.comselleckchem.comaxonmedchem.comutechproducts.comprobechem.com. This nanomolar potency underscores the compound's effectiveness as a ROCK inhibitor nih.govwikipedia.org.
Inhibitory Potency of RKI-1447 against ROCK Isoforms
| Kinase Isoform | IC50 Value (nM) |
| ROCK1 | 14.5 |
| ROCK2 | 6.2 |
Structural Basis of Kinase Inhibition by RKI 1447 Dihydrochloride
The mechanism of action of RKI-1447 has been elucidated through structural studies, including X-ray crystallography of the inhibitor in complex with the kinase domain of ROCK1 nih.govnih.govaacrjournals.org. These analyses reveal the precise molecular interactions that underpin its inhibitory activity.
RKI-1447 functions by directly targeting the ATP binding site of the ROCK kinase domain nih.govmedchemexpress.comselleckchem.comaxonmedchem.comprobechem.com. By occupying this pocket, it competitively blocks the binding of ATP, the natural substrate required for the kinase's catalytic function, thereby preventing the phosphorylation of downstream substrates nih.govunimi.it. The inhibitor's binding within this site is stabilized by a network of specific interactions with key amino acid residues nih.govaacrjournals.orgresearchgate.netresearchgate.net.
Crystal structure analyses of the RKI-1447/ROCK1 complex have provided detailed insights into its binding mode nih.govnih.govaacrjournals.org. The inhibitor establishes crucial interactions with two highly conserved regions within the ATP binding pocket: the hinge region and the DFG (Asp-Phe-Gly) motif nih.govmedchemexpress.comselleckchem.comaxonmedchem.comprobechem.com. The binding involves hydrogen bonds and van der Waals interactions with the hinge region, a flexible loop that connects the N- and C-lobes of the kinase domain aacrjournals.orgresearchgate.net. Additionally, RKI-1447 engages with the DFG motif, a critical component for catalysis and regulating the kinase's conformational state nih.govaacrjournals.orgresearchgate.netresearchgate.net.
Based on its mechanism of binding, RKI-1447 is classified as a Type I kinase inhibitor nih.govnih.govmedchemexpress.comselleckchem.comaxonmedchem.comaacrjournals.org. Type I inhibitors are characterized by their ability to bind to the active conformation of the kinase within the ATP pocket nih.gov. The structural data confirms that RKI-1447 binds to the active state of ROCK1, where the DFG motif is in the "DFG-in" conformation, a hallmark of an active kinase nih.govaacrjournals.org. This mode of action is typical for ATP-competitive inhibitors that directly compete with the endogenous ATP substrate unimi.it.
Downstream Signaling Pathway Modulation by RKI-1447 Dihydrochloride
RKI-1447 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). nih.govprobechem.comrndsystems.combio-techne.com As a Type I kinase inhibitor, RKI-1447 functions by binding to the ATP binding site of ROCK, interacting with the hinge region and the DFG motif. nih.govnih.gov This mechanism of action effectively blocks the catalytic activity of ROCK kinases, leading to the modulation of downstream signaling pathways that are critical for cellular processes. The inhibitory effect of RKI-1447 has been observed to be significantly more potent than that of weaker analogs like RKI-1313. nih.govnih.gov Research has demonstrated its ability to suppress the phosphorylation of key ROCK substrates, thereby impacting cancer cell migration, invasion, and anchorage-independent tumor growth. nih.govnih.govselleckchem.com
A primary downstream substrate of ROCK is Myosin Light Chain 2 (MLC-2), a regulatory protein essential for myosin activity and cellular contraction. researchgate.net Phosphorylation of MLC-2 is a critical event regulated by ROCK, and its inhibition is a key indicator of ROCK pathway suppression.
Studies in human cancer cell lines have consistently shown that RKI-1447 dihydrochloride effectively suppresses the phosphorylation of MLC-2. nih.govprobechem.comrndsystems.combio-techne.combiocrick.com In MDA-MB-231 human breast cancer cells, treatment with RKI-1447 resulted in a concentration-dependent decrease in the levels of phosphorylated MLC-2 (P-MLC-2), while total MLC-2 levels remained unchanged. nih.gov Significant reductions in P-MLC-2 were observed at concentrations starting from 100 nM. nih.gov Similar dose-dependent decreases in P-MLC-2 levels were also noted in other human breast cancer cell lines, such as MDA-MB-468. nih.gov This selective inhibition of MLC-2 phosphorylation underscores the targeted effect of RKI-1447 on the ROCK signaling cascade. nih.govresearchgate.net
Table 1: Effect of RKI-1447 on MLC-2 Phosphorylation in Human Cancer Cells
| Cell Line | Compound | Observation | Finding |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | RKI-1447 | Concentration-dependent decrease in P-MLC-2 levels. | Significant effect starting at 100 nM. nih.gov |
| MDA-MB-468 (Breast Cancer) | RKI-1447 | Dose-dependent decrease in P-MLC-2 levels. | Confirms activity in another breast cancer line. nih.gov |
| MDA-MB-231 (Breast Cancer) | RKI-1313 | No significant decrease in P-MLC-2 at 10 µM. | Highlights the superior potency of RKI-1447 over weaker analogs. nih.gov |
Another crucial substrate of ROCK is the Myosin Phosphatase Targeting Subunit 1 (MYPT-1), a regulatory subunit of myosin light chain phosphatase. Phosphorylation of MYPT-1 by ROCK inhibits the phosphatase's activity, leading to an increase in the phosphorylation levels of MLC-2. Therefore, inhibiting MYPT-1 phosphorylation is a direct consequence of ROCK inhibition.
RKI-1447 has been shown to potently inhibit the phosphorylation of MYPT-1 in a dose-dependent manner across various human cancer cell lines. nih.govprobechem.comrndsystems.combio-techne.com In studies using MDA-MB-231 and MDA-MB-468 breast cancer cells, RKI-1447 treatment led to a clear reduction in phosphorylated MYPT-1 (P-MYPT-1) levels. nih.gov This effect was also demonstrated in H1299 human lung cancer cells, where RKI-1447, but not the less potent analog RKI-1313, inhibited P-MYPT-1 levels in a concentration-dependent manner. nih.gov These findings confirm that RKI-1447 effectively disrupts a key regulatory mechanism of the ROCK pathway. nih.govselleckchem.com
Table 2: Effect of RKI-1447 on MYPT-1 Phosphorylation in Human Cancer Cells
| Cell Line | Compound | Observation | Finding |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | RKI-1447 | Dose-dependent decrease in P-MYPT-1 levels. | Demonstrates inhibition of a key ROCK substrate. nih.gov |
| MDA-MB-468 (Breast Cancer) | RKI-1447 | Dose-dependent decrease in P-MYPT-1 levels. | Validates effect in a second breast cancer cell line. nih.gov |
| H1299 (Lung Cancer) | RKI-1447 | Concentration-dependent inhibition of P-MYPT-1. | Shows activity across different cancer types. nih.gov |
The selectivity of a kinase inhibitor is a critical aspect of its molecular action, determining its on-target efficacy and potential off-target effects. RKI-1447 has been demonstrated to be highly selective for ROCK kinases. nih.govrndsystems.combio-techne.com
Extensive analysis has shown that RKI-1447 does not affect the phosphorylation levels of key kinases in other major signaling pathways, such as AKT, MEK, and S6 kinase, even at concentrations as high as 10 μM. nih.govprobechem.comrndsystems.combio-techne.combiocrick.com This indicates that RKI-1447 has a high degree of selectivity for ROCK over the kinases responsible for phosphorylating these substrates, including mTORC2 (for AKT), PAK (for MEK), and S6K (for S6). nih.gov Further profiling revealed that while RKI-1447 is a potent ROCK inhibitor, it shows significantly reduced potency against a panel of other kinases, including PKA, PKN1/PRK1, and AKT1. selleckchem.com This high selectivity translates into specific morphological effects, where RKI-1447 inhibits ROCK-dependent processes like actin stress fiber formation without affecting PAK-mediated events such as the formation of lamellipodia and filopodia. nih.govnih.govselleckchem.com
Table 3: Kinase Selectivity Profile of RKI-1447
| Kinase | Pathway | Effect of RKI-1447 (up to 10 µM) | Implication |
|---|---|---|---|
| AKT | PI3K/AKT | No effect on phosphorylation levels. nih.govprobechem.comrndsystems.combio-techne.combiocrick.com | Selective over mTORC2 and related kinases. nih.gov |
| MEK | MAPK/ERK | No effect on phosphorylation levels. nih.govprobechem.comrndsystems.combio-techne.combiocrick.com | Selective over PAK and other upstream kinases. nih.gov |
| S6 Kinase | PI3K/mTOR | No effect on phosphorylation levels. nih.govprobechem.comrndsystems.combio-techne.combiocrick.com | Selective over S6K. nih.gov |
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| RKI-1447 dihydrochloride |
| RKI-1313 |
| Myosin Light Chain 2 (MLC-2) |
| Myosin Phosphatase Targeting Subunit 1 (MYPT-1) |
| AKT |
| MEK |
| S6 Kinase |
| ROCK1 |
| ROCK2 |
| PKA |
| PKN1/PRK1 |
| p70S6K/RPS6kB1 |
| AKT1 |
| MRCKa/CDC42BPA |
| mTORC2 |
| PAK |
Cellular and Subcellular Investigations of Rki 1447 Dihydrochloride Effects
Regulation of Cytoskeletal Dynamics by RKI-1447 Dihydrochloride (B599025)
RKI-1447 dihydrochloride exerts significant and selective effects on the organization of the actin cytoskeleton, a critical component in maintaining cell shape, motility, and intracellular transport.
Research has consistently demonstrated that RKI-1447 dihydrochloride is a potent inhibitor of actin stress fiber formation. nih.govresearchgate.netresearchgate.netwikipedia.org This effect is achieved through the selective inhibition of ROCK-mediated signaling pathways. nih.govnih.gov In experimental settings, the treatment of cells with RKI-1447 dihydrochloride leads to a visible disruption and reduction of these bundled actin filament structures. researchgate.net This inhibitory action is particularly evident when stress fiber formation is induced by agonists such as lysophosphatidic acid (LPA). nih.govnih.gov The ability of RKI-1447 to suppress the phosphorylation of ROCK substrates, such as Myosin Light Chain 2 (MLC2) and MYPT-1, is central to this effect. nih.govnih.govprobechem.com
Table 1: Effect of RKI-1447 on Actin Stress Fiber Formation
| Cell Line | Inducing Agent | RKI-1447 Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| NIH-3T3 | LPA | Not specified | Inhibition of actin stress fiber formation | nih.gov |
| Human Cancer Cells | LPA | Not specified | Selective inhibition of ROCK-mediated cytoskeleton re-organization | nih.gov |
A notable aspect of RKI-1447 dihydrochloride's activity is its selective impact on cytoskeletal structures. While it effectively inhibits the formation of actin stress fibers, it does not appear to affect the formation of other actin-based protrusions, namely lamellipodia and filopodia. nih.govresearchgate.netnih.gov Studies have shown that even at concentrations that effectively block stress fiber formation, RKI-1447 dihydrochloride does not inhibit the formation of lamellipodia induced by platelet-derived growth factor (PDGF) or filopodia induced by bradykinin. nih.govresearchgate.netnih.gov This selectivity highlights the compound's specific targeting of the ROCK signaling pathway, which is primarily responsible for stress fiber assembly, while leaving other pathways, such as those mediated by p21-activated kinase (PAK) that regulate lamellipodia and filopodia, unaffected. nih.govnih.gov
Table 2: Differential Effects of RKI-1447 on Cellular Protrusions
| Cellular Structure | Inducing Agent | RKI-1447 Effect | Mediating Kinase (Unaffected) | Reference |
|---|---|---|---|---|
| Lamellipodia | PDGF | No inhibition | PAK | nih.govnih.gov |
| Filopodia | Bradykinin | No inhibition | PAK | nih.govnih.gov |
Modulation of Key Cellular Processes by RKI-1447 Dihydrochloride
Beyond its effects on the cytoskeleton, RKI-1447 dihydrochloride has been shown to modulate several fundamental cellular processes that are often dysregulated in neoplastic diseases.
Table 3: Apoptotic Effects of RKI-1447 on Neoplastic Cells
| Cell Line | Concentration Range | Outcome | Reference |
|---|---|---|---|
| HCT-8 (Colorectal Carcinoma) | 20-80 μM | Dose-dependent induction of apoptosis | xcessbio.commedchemexpress.com |
| HCT-116 (Colorectal Carcinoma) | 20-80 μM | Dose-dependent induction of apoptosis | xcessbio.commedchemexpress.com |
| MDA-MB-231 (Breast Cancer) | Up to 10 μM | No induction of apoptosis (PARP cleavage) | nih.gov |
A significant effect of RKI-1447 dihydrochloride is the suppression of cellular growth and proliferation in cancer cells. nih.govnih.govxcessbio.com This has been demonstrated in various cancer cell types, including breast and colorectal carcinoma. nih.govxcessbio.commedchemexpress.com The compound's ability to inhibit anchorage-independent growth, a hallmark of transformed cells, is particularly notable. nih.govnih.gov For instance, in MDA-MB-231 breast cancer cells, RKI-1447 hampered their ability to form colonies in soft agar (B569324) assays. nih.gov
Table 4: Anti-proliferative Activity of RKI-1447
| Cell Line | Assay Type | IC50 Value | Outcome | Reference |
|---|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | Soft Agar Colony Formation | 709 nM | Inhibition of anchorage-independent growth | nih.govprobechem.com |
| HCT-8 (Colorectal Carcinoma) | Cell Viability | Not specified | Drastic suppression of cell growth | xcessbio.commedchemexpress.com |
| HCT-116 (Colorectal Carcinoma) | Cell Viability | Not specified | Drastic suppression of cell growth | xcessbio.commedchemexpress.com |
Consistent with its role in disrupting the actin cytoskeleton, RKI-1447 dihydrochloride is a potent inhibitor of cell migration. nih.govresearchgate.netprobechem.comtocris.com This has been observed in various cancer cell models, including breast cancer. nih.govnih.gov In wound-healing assays, treatment with RKI-1447 significantly inhibited the ability of MDA-MB-231 breast cancer cells to migrate and close the scratch wound. nih.gov Furthermore, the compound has been shown to inhibit serum-induced invasion of these cells through Matrigel. nih.gov
Table 5: Inhibition of Cancer Cell Migration and Invasion by RKI-1447
| Cell Line | Assay Type | Concentration | % Inhibition of Invasion | Reference |
|---|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | Wound Healing | 1 and 10 μM | Inhibition of migration | nih.gov |
| MDA-MB-231 (Breast Cancer) | Boyden Chamber Invasion | 1 μM | 53% | nih.gov |
| MDA-MB-231 (Breast Cancer) | Boyden Chamber Invasion | 10 μM | 85% | nih.gov |
Attenuation of Cellular Invasion
RKI-1447 dihydrochloride has been identified as a potent inhibitor of cancer cell invasion, a critical process in tumor metastasis. nih.govnih.gov The compound's anti-invasive properties are primarily attributed to its potent inhibition of Rho-associated kinases (ROCK1 and ROCK2), which are essential for the cytoskeletal dynamics required for cell migration and invasion. nih.govmdpi.com
In studies using the highly invasive MDA-MB-231 human breast cancer cell line, treatment with RKI-1447 resulted in a significant, concentration-dependent reduction in serum-induced invasion. nih.gov Specifically, at a concentration of 1 µM, RKI-1447 inhibited invasion by 53%, and at 10 µM, the inhibition reached 85%. nih.gov The specificity of this action was highlighted by comparing its effects to a closely related but much weaker ROCK inhibitor, RKI-1313, which demonstrated minimal impact on the invasion of MDA-MB-231 cells under similar conditions. nih.govnih.gov
The mechanism underlying this anti-invasive activity is linked to the disruption of cytoskeleton reorganization. nih.gov RKI-1447 selectively inhibits ROCK-mediated actin stress fiber formation, a key process for generating the contractile force needed for cells to move through the extracellular matrix. nih.govnih.gov Importantly, the concentrations of RKI-1447 that effectively block invasion have been shown to be more than tenfold less active at inhibiting the general, anchorage-dependent proliferation of these cancer cells. nih.gov This indicates that the attenuation of cellular invasion is a specific anti-metastatic effect rather than a byproduct of general cytotoxicity. nih.gov Research in medulloblastoma has also shown that ROCK inhibition with RKI-1447 leads to reduced tumorigenicity by inhibiting ROCK-dependent cell invasion and migration. mdpi.com
Table 1: Effect of RKI-1447 on MDA-MB-231 Breast Cancer Cell Invasion
| Compound | Concentration (µM) | Inhibition of Invasion (%) |
|---|---|---|
| RKI-1447 | 1 | 53 |
| RKI-1447 | 10 | 85 |
| RKI-1313 | 1 | Minimal Effect |
| RKI-1313 | 10 | Minimal Effect |
Data sourced from studies on serum-induced invasion. nih.gov
Suppression of Anchorage-Independent Growth
A defining characteristic of malignant transformation is the ability of cancer cells to proliferate without being attached to a solid substrate, a phenomenon known as anchorage-independent growth. cellbiolabs.comreactionbiology.com RKI-1447 has demonstrated a potent ability to suppress this hallmark of cancer. nih.govresearchgate.net
In soft agar assays, which are the gold standard for assessing anchorage-independent growth, RKI-1447 effectively hampered the ability of MDA-MB-231 breast cancer cells to form colonies. nih.govresearchgate.net This inhibitory effect was dose-dependent and showcases the compound's ability to revert the transformed phenotype. researchgate.net In contrast, the structurally similar but less potent ROCK inhibitor, RKI-1313, had little to no effect on inhibiting the anchorage-independent growth of these cells. nih.govnih.govresearchgate.net This comparison underscores that the suppressive activity of RKI-1447 is directly linked to its potent inhibition of the ROCK signaling pathway. nih.gov
The concentrations at which RKI-1447 inhibits colony formation in soft agar have minimal effects on the proliferation of cells grown in standard, anchorage-dependent conditions. nih.gov This distinction suggests that RKI-1447's mechanism of action is not based on general antiproliferative activity but rather targets the specific pathways that enable cancer cells to survive and grow detached from the extracellular matrix. nih.gov The inhibition of ROCK is understood to interfere with the cellular machinery required for survival and proliferation in a three-dimensional, non-adherent environment. mdpi.comsemanticscholar.org
Table 2: Effect of RKI-1447 on Anchorage-Independent Growth of Breast Cancer Cells
| Compound | Cell Line | Assay | Finding |
|---|---|---|---|
| RKI-1447 | MDA-MB-231 | Soft Agar Colony Formation | Potently inhibits colony formation in a dose-dependent manner. nih.govresearchgate.net |
| RKI-1313 | MDA-MB-231 | Soft Agar Colony Formation | Exhibits little to no effect on colony formation. nih.govresearchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| RKI-1447 dihydrochloride |
| RKI-1313 |
| Fasudil |
Preclinical Pharmacological Research of Rki 1447 Dihydrochloride
In Vitro Efficacy Studies Across Diverse Cell Lines and Disease Models
Effects on Colorectal Carcinoma Cell Models (e.g., HCT-8, HCT-116)
RKI-1447 dihydrochloride (B599025) has demonstrated notable anticancer activity in colorectal carcinoma (CRC) cell lines. medchemexpress.com Studies have shown that treatment with RKI-1447 leads to a significant, dose-dependent suppression of cell viability in both HCT-8 and HCT-116 human colorectal carcinoma cell lines. medchemexpress.com
The inhibitory effects of RKI-1447 on these cell lines are not limited to cytostatic activity. Evidence suggests that the compound also induces apoptosis, or programmed cell death, in a dose-dependent manner. medchemexpress.com This induction of apoptosis is a key mechanism contributing to its anti-cancer efficacy. Further research into the molecular underpinnings of these effects has revealed that RKI-1447 disrupts cellular bioenergetics and mitochondrial dynamics in colorectal carcinoma cells, ultimately leading to suppressed cell growth. wikipedia.org
Table 1: Effects of RKI-1447 on Colorectal Carcinoma Cell Lines
| Cell Line | Effect | Observation |
|---|---|---|
| HCT-8 | Decreased Cell Viability | Cell growth was drastically suppressed in a dose-dependent manner following a 24-hour treatment. medchemexpress.com |
| HCT-116 | Decreased Cell Viability | A significant dose-dependent reduction in cell viability was observed after 24 hours of exposure. medchemexpress.com |
| HCT-8 | Apoptosis Induction | Treatment for 24 hours promoted apoptosis in a dose-dependent fashion. medchemexpress.com |
| HCT-116 | Apoptosis Induction | A dose-dependent increase in apoptosis was observed following a 24-hour treatment. medchemexpress.com |
Efficacy in Breast Cancer Cell Lines
The therapeutic potential of RKI-1447 has been extensively investigated in various breast cancer cell lines, where it has been shown to inhibit several key processes involved in tumor progression and metastasis. nih.govresearchgate.net As a potent inhibitor of Rho-associated kinases (ROCK1 and ROCK2), RKI-1447 effectively suppresses the phosphorylation of downstream ROCK substrates, including Myosin Light Chain 2 (MLC-2) and MYPT-1, in human breast cancer cells. nih.govnih.gov This inhibition of the ROCK signaling pathway is highly selective, with no significant effects observed on the phosphorylation levels of other kinases such as AKT, MEK, and S6 kinase at concentrations up to 10 μM. nih.gov
Functionally, this targeted inhibition translates into significant anti-invasive and anti-tumor activities. RKI-1447 has been demonstrated to impede the migration, invasion, and anchorage-independent growth of breast cancer cells. nih.govresearchgate.net For instance, in MDA-MB-231 breast cancer cells, RKI-1447 was shown to inhibit serum-induced invasion by 53% and 85% at concentrations of 1 and 10 μM, respectively. mdpi.com In contrast, a structurally similar but much weaker ROCK inhibitor, RKI-1313, showed minimal impact on these cellular processes, highlighting the specificity of RKI-1447's effects. nih.gov
Furthermore, RKI-1447 selectively disrupts ROCK-mediated cytoskeletal reorganization. It has been observed to inhibit the formation of actin stress fibers induced by lysophosphatidic acid (LPA), a process dependent on ROCK signaling. nih.gov However, it does not affect the formation of lamellipodia and filopodia stimulated by platelet-derived growth factor (PDGF) and bradykinin, which are mediated by the p21-activated kinase (PAK) pathway. nih.gov This demonstrates the compound's specificity in targeting ROCK-dependent cellular structures.
Table 2: In Vitro Efficacy of RKI-1447 in Breast Cancer Cell Lines
| Cell Line | Assay | Key Finding |
|---|---|---|
| MDA-MB-231 | Western Blot | Dose-dependent decrease in P-MLC-2 levels, with significant effects starting at 100 nM. medchemexpress.com |
| MDA-MB-468 | Western Blot | Dose-dependent decrease in both P-MLC-2 and P-MYPT-1 levels. mdpi.com |
| MDA-MB-231 | Anchorage-Independent Growth | Potent inhibition of colony formation in soft agar (B569324). researchgate.net |
| MDA-MB-231 | Migration Assay | Inhibition of scratch-induced migration at both 1 and 10 μM. mdpi.com |
| MDA-MB-231 | Invasion Assay | Inhibition of serum-induced invasion by 53% at 1 μM and 85% at 10 μM. mdpi.com |
Impact on Medulloblastoma Cell Models
RKI-1447 has emerged as a promising therapeutic agent in preclinical studies of medulloblastoma, the most common malignant brain tumor in children. nih.govresearchgate.net Research has demonstrated that medulloblastoma cells are sensitive to pharmacological inhibition of ROCK, and RKI-1447 has shown efficacy in reducing tumor growth, migration, and invasion in various medulloblastoma cell lines. nih.govresearchgate.netnih.gov
Studies have shown that RKI-1447 inhibits cell growth in a panel of nine medulloblastoma cell lines with a mean IC50 of 7.28 μM. researchgate.net Interestingly, the compound was found to be significantly more effective in inhibiting the growth of a relapse/metastatic Group 4 medulloblastoma cell line (CHLA-01R-MED) compared to its primary counterpart (CHLA-01-MED). researchgate.net This suggests a potential role for RKI-1447 in targeting metastatic disease.
The mechanism of action of RKI-1447 in medulloblastoma cells involves the inhibition of the Rho-ROCK signaling pathway. Treatment with RKI-1447 leads to a downregulation of signaling pathways crucial for proliferation and metastasis, such as those involving TNFα via NFκβ, TGFβ, and epithelial-mesenchymal transition (EMT). nih.govresearchgate.net This is accompanied by a decrease in the expression of key proteins within these pathways, including RHOA, RHOB, JUN, and vimentin. nih.govresearchgate.net
Table 3: IC50 Values of RKI-1447 in Medulloblastoma Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Mean of 9 Medulloblastoma Cell Lines | 7.28 researchgate.net |
| DAOY | Comparison showed AT13148 to be more potent researchgate.net |
| D283 | Comparison showed AT13148 to be more potent researchgate.net |
Investigations in Ocular Tissue-Derived Cells (e.g., Trabecular Meshwork Cells)
In the context of ocular pharmacology, RKI-1447 has been investigated for its effects on trabecular meshwork (TM) cells, which are critical in regulating intraocular pressure (IOP). The compound has shown the ability to induce changes in these cells that are favorable for increasing aqueous humor outflow and thus reducing IOP.
Treatment of primary TM cells with RKI-1447 leads to a significant disruption of the actin cytoskeleton, specifically the stress fibers, both in the presence and absence of pigment. This effect on the cytoskeleton is a hallmark of ROCK inhibitors and is believed to contribute to the increase in outflow facility. In addition to its effects on the cytoskeleton, RKI-1447 has been shown to reverse the reduction in TM phagocytosis caused by pigment exposure. However, the compound did not appear to have an effect on TM cell migration.
These findings suggest that RKI-1447's ability to disrupt TM stress fibers and enhance phagocytosis could be beneficial in conditions characterized by increased phagocytic load and elevated IOP.
Effects on Microglial Inflammatory Signaling Pathways
RKI-1447 has been shown to modulate inflammatory responses in microglial cells, the resident immune cells of the central nervous system. In studies using both immortalized and primary microglia, RKI-1447 demonstrated a significant ability to mitigate the inflammatory cascade induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. researchgate.net
Treatment with RKI-1447 resulted in a significant inhibition of the production of pro-inflammatory proteins, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), KC/GRO, and IL-12p70. researchgate.net The underlying mechanism for this anti-inflammatory effect in immortalized microglial cells involves the inhibition of NF-κB nuclear translocation. researchgate.net NF-κB is a key transcription factor that regulates the expression of genes involved in the inflammatory response. By preventing its translocation to the nucleus, RKI-1447 effectively blocks the transcription of neuroinflammatory genes such as inducible nitric oxide synthase (iNOS), TNF-α, and IL-6. researchgate.net
Furthermore, RKI-1447 has been shown to block the dephosphorylation and subsequent activation of cofilin, a protein involved in actin dynamics, which can also play a role in inflammatory processes. researchgate.net
In Vivo Efficacy in Animal Models of Disease Pathophysiology
The preclinical efficacy of RKI-1447 has been validated in several in vivo animal models, demonstrating its potential as a therapeutic agent for various pathologies, including cancer and spinal cord injury.
Beyond its anti-cancer effects, RKI-1447 has shown promise in a rat model of spinal cord compression injury. kurdishstudies.netresearchgate.net Administration of RKI-1447 appeared to improve both sensory and motor behavior in rats following the injury. kurdishstudies.net Histological analysis in a thoracic spinal cord compression injury model in rats indicated that RKI-1447 treatment led to improved behavioral and histological outcomes. These findings suggest a potential neuro-regenerative or neuroprotective role for the compound.
Table 4: Summary of In Vivo Efficacy of RKI-1447 in Animal Models
| Disease Model | Animal Model | Key Findings |
|---|---|---|
| Breast Cancer | ErbB2 Transgenic Mouse | Inhibited outgrowth of mammary tumors; caused tumor regression in 35% and growth inhibition in 25% of tumors. mdpi.com |
| Medulloblastoma | D425 Xenograft (NMRI nu/nu mice) | Significantly impaired the growth of established medulloblastoma xenografts. kurdishstudies.net |
| Colorectal Cancer | Xenograft Model | Efficiently blocked tumor growth. medchemexpress.com |
| Spinal Cord Injury | Rat Compression Injury Model | Improved sensory and motor behavior post-injury. kurdishstudies.net |
| Spinal Cord Injury | Rat Thoracic Compression Model | Led to improved behavioral and histological outcomes. |
Inhibition of Mammary Tumor Growth in Transgenic Mouse Models
The Rho-associated kinase (ROCK) inhibitor, RKI-1447, has demonstrated significant anti-tumor activities in preclinical studies utilizing transgenic mouse models of breast cancer. nih.govnih.gov Research has specifically highlighted its efficacy in the ErbB2 mammary cancer transgenic mouse model, which mimics HER2-positive breast cancer in humans. nih.govoatext.comembopress.org
In these models, RKI-1447 was shown to be highly effective at inhibiting the outgrowth of mammary tumors. nih.govnih.gov The treatment response in the ErbB2 model was notably heterogeneous; approximately 60% of the tumors treated were sensitive to the inhibitor. nih.gov Among these sensitive tumors, a significant portion experienced regression, while others had their growth inhibited. nih.gov
Specifically, out of 57 tumors treated, 35% (20 tumors) regressed by an average of 35.1%. nih.gov Another 25% (14 tumors) were growth-inhibited, showing a minimal change in volume. nih.gov The remaining 40% of tumors were not affected and continued to grow, similar to vehicle-treated controls. nih.gov This research provides a preclinical proof-of-concept for the potential of RKI-1447 as an anti-tumor agent in specific subtypes of breast cancer. nih.govnih.gov
| Model | Key Findings | Reference |
| ErbB2/neu Transgenic Mouse Model | RKI-1447 was highly effective at inhibiting the outgrowth of mammary tumors. | nih.govnih.gov |
| Treatment resulted in a heterogeneous response: | nih.gov | |
| - 35% of tumors regressed | ||
| - 25% of tumors were growth-inhibited | ||
| - 40% of tumors were resistant |
Suppression of Colorectal Carcinoma Tumor Growth in Murine Models
Information regarding the specific effects of RKI-1447 dihydrochloride on colorectal carcinoma growth in murine models was not available in the searched sources. Preclinical animal models for colorectal cancer research include chemically induced models and genetically engineered mouse models. nih.govmdpi.commdpi.comscielo.br
Repression of Medulloblastoma Growth in Xenograft Models
RKI-1447 has been shown to effectively suppress the growth of medulloblastoma, one of the most common malignant brain tumors in children. nih.govnih.gov In vivo studies using xenograft models demonstrated that ROCK inhibition by RKI-1447 significantly impedes tumor proliferation. nih.govmdpi.com
Research involving NMRI nu/nu mice with established subcutaneous medulloblastoma tumors from the Group 3 cell line D425 showed significant growth suppression in the group treated with RKI-1447 compared to the control group. nih.gov In vitro analyses further support these findings, showing that RKI-1447 inhibits the tumorigenicity of medulloblastoma cells. mdpi.comresearchgate.net Interestingly, in cell lines derived from Group 4 medulloblastoma, RKI-1447 was found to significantly inhibit the growth of relapse/metastatic cells but not the primary cells, suggesting a potential role in targeting metastatic disease. nih.gov
| Model System | Key Findings | Reference |
| In Vivo Xenograft Model | ||
| D425 Medulloblastoma Cells in NMRI nu/nu mice | RKI-1447 treatment significantly suppressed tumor growth compared to the control group. | nih.govnih.gov |
| In Vitro Cell Line Models | ||
| Panel of Medulloblastoma Cell Lines | RKI-1447 inhibited tumorigenicity and impeded cell migration and invasion. | mdpi.comresearchgate.net |
| Group 4 Medulloblastoma Cell Lines (CHLA-01R-MED vs. CHLA-01-MED) | Significantly inhibited growth in relapse/metastatic cells, but not in primary cells. | nih.gov |
Ocular Hypotensive Effects in Preclinical Ocular Models (e.g., Porcine Ex Vivo Models)
RKI-1447 has demonstrated significant ocular hypotensive effects in preclinical models, suggesting its potential utility in glaucoma treatment. nih.govtandfonline.com Studies utilizing a porcine ex vivo pigmentary glaucoma model have shown that RKI-1447 efficiently reduces intraocular pressure (IOP). nih.govresearchgate.netpreprints.org
In this model, after an initial pigment-induced increase in IOP, treatment with RKI-1447 led to a significant reduction in IOP from 20.14 ± 2.59 mmHg to 13.38 ± 0.91 mmHg, which corresponds to a 33.58% decrease. nih.govresearchgate.netpreprints.org Furthermore, the outflow facility, which was reduced by pigment perfusion, was partially reversed by RKI-1447, showing a 38.25% increase. nih.govresearchgate.net The mechanism behind this IOP reduction involves the disruption of actin stress fibers in the trabecular meshwork (TM) and an increase in TM phagocytosis. nih.govtandfonline.comresearchgate.netpreprints.org
| Parameter | Baseline (Post-Pigment Perfusion) | Post RKI-1447 Treatment | % Change | Reference |
| Intraocular Pressure (IOP) | 20.14 ± 2.59 mmHg | 13.38 ± 0.91 mmHg | -33.58% | nih.govresearchgate.net |
| Outflow Facility | Reduced from baseline | Increased by 38.25% | +38.25% | nih.govresearchgate.net |
Combinatorial Research Approaches with RKI 1447 Dihydrochloride
Synergy with Bromodomain and Extra-Terminal Domain (BET) Inhibitors for N-Myc Downregulation
Preclinical research has identified a synergistic relationship between the ROCK inhibitor RKI-1447 and Bromodomain and Extra-Terminal Domain (BET) inhibitors in the context of neuroblastoma, a cancer often driven by MYCN amplification. nih.govdntb.gov.uanih.govfrontiersin.org A combination screen revealed that RKI-1447 enhances the therapeutic effects of BET inhibitors. nih.gov
The combination of RKI-1447 with the BET inhibitor ABBV-075 was confirmed to have synergistic effects in various neuroblastoma models. nih.gov This combination treatment resulted in decreased tumor growth, increased cell death, and an augmented inhibitory effect on both C-MYC and, to a lesser extent, N-MYC protein expression. nih.gov This research suggests that combining ROCK and BET inhibitors could be a promising therapeutic strategy for neuroblastoma, potentially mitigating the development of resistance to BET inhibitors. nih.gov
Combination with Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway Inhibitors
The combination of ROCK inhibitors like RKI-1447 with inhibitors of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway has been explored as a strategy to overcome therapy resistance in certain cancers, such as melanoma. mdpi.com Resistance to MAPK pathway inhibitors (like BRAF or MEK inhibitors) can be mediated by the activation of pathways that control cell migration and survival. mdpi.comembopress.org
Research suggests that adding a ROCK inhibitor can help overcome resistance to MEK inhibitors in NRAS mutant melanoma. mdpi.com This combination cooperatively reduces downstream signaling in the MAPK/ERK pathway and induces cellular cytostatic and apoptotic responses. mdpi.com This indicates a potential therapeutic application for RKI-1447 in combination with MAPK/ERK pathway inhibitors for cancers that have developed resistance to single-agent targeted therapies. mdpi.com
Pharmacokinetic and Bioanalytical Methodologies in Preclinical Research for Rki 1447 Dihydrochloride
Development and Validation of Analytical Techniques for Compound Detection
The quantitative analysis of RKI 1447 dihydrochloride (B599025) in biological samples is fundamental to understanding its pharmacokinetic profile. To this end, specific and sensitive bioanalytical methods have been developed and validated, primarily utilizing advanced chromatographic and mass spectrometric techniques.
A robust ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method has been established for the determination of RKI-1447 in rat plasma. This technique offers high sensitivity and selectivity, which are crucial for accurately measuring drug concentrations in complex biological matrices.
The methodology employs a liquid-liquid extraction or protein precipitation step to isolate the compound from plasma samples; for instance, an acetonitrile (B52724) precipitation method has been successfully used. Diazepam is often utilized as an internal standard to ensure accuracy during sample processing and analysis.
Chromatographic separation is typically achieved on a UPLC ethylene (B1197577) bridged hybrid (BEH) C18 column (e.g., 2.1 mm × 50 mm, 1.7 μm). A gradient mobile phase, commonly consisting of acetonitrile and water with 0.1% formic acid, is used to elute the compound. The detection is performed by a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion and multiple reaction monitoring (MRM) mode. The specific mass transitions monitored are m/z 327.1 → 204.0 for RKI-1447 and m/z 285.1 → 193.3 for diazepam as the internal standard.
Validation of the UPLC-MS/MS method has demonstrated its suitability for pharmacokinetic studies. The method is optimized to ensure high sensitivity, selectivity, and precision.
The sensitivity of the assay is defined by the lower limit of quantification (LLOQ), which has been established at 10 ng/mL in rat plasma. The method shows excellent linearity over a concentration range of 10–2000 ng/mL, with a correlation coefficient (r) greater than 0.995.
Selectivity is confirmed by the absence of interfering peaks from endogenous components in the plasma matrix at the retention times of RKI-1447 and the internal standard. The precision of the method is demonstrated by the relative standard deviation (RSD) of measurements. The intra-day precision RSD was found to be lower than 8%, while the inter-day precision RSD was below 11%. The accuracy of the method ranged from 91.6% to 107.1%. Furthermore, the matrix effect, which assesses the influence of plasma components on the ionization of the analyte, was determined to be between 85.1% and 87.0%.
Table 1: Summary of UPLC-MS/MS Method Validation Parameters for RKI-1447 in Rat Plasma
| Parameter | Result |
|---|---|
| Linearity Range | 10–2000 ng/mL |
| Correlation Coefficient (r) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (RSD) | < 8% |
| Inter-day Precision (RSD) | < 11% |
| Accuracy | 91.6% – 107.1% |
Pharmacokinetic Profiling in Animal Models
Pharmacokinetic studies in animal models, such as rats, are essential for characterizing the behavior of a new chemical entity in a biological system. These studies provide critical data on the absorption, distribution, metabolism, and excretion (ADME) of the compound.
The bioavailability of RKI-1447 has been investigated in rats following oral and intravenous administration. Bioavailability, which represents the fraction of an administered dose of unchanged drug that reaches the systemic circulation, was determined to be 7.3% for RKI-1447 in rats. This relatively low oral bioavailability suggests that factors such as first-pass metabolism may significantly influence the amount of drug reaching systemic circulation after oral ingestion.
The pharmacokinetic parameters of RKI-1447 in rats have been analyzed using a non-compartmental model. Following intravenous (IV) administration, the elimination half-life (T₁/₂z) was 6.2 ± 2.0 hours. After oral (PO) administration, the T₁/₂z was 7.0 ± 5.9 hours. These findings indicate a relatively fast metabolism and elimination of the drug from the system. The plasma concentration-time profiles show the absorption and elimination phases of the compound after administration.
Table 2: Key Pharmacokinetic Parameters of RKI-1447 in Rats (Non-Compartment Model)
| Parameter | Intravenous (IV) | Oral (PO) |
|---|---|---|
| T₁/₂z (h) | 6.2 ± 2.0 | 7.0 ± 5.9 |
| Tmax (h) | - | 0.8 ± 0.4 |
| Cmax (ng/mL) | - | 130.6 ± 58.0 |
| AUC₀₋t (ng·h/mL) | 1792.9 ± 440.3 | 142.1 ± 62.1 |
| AUC₀₋∞ (ng·h/mL) | 1853.2 ± 435.0 | 148.1 ± 64.9 |
| Bioavailability (F) | - | 7.3% |
Data sourced from a study on the pharmacokinetics of RKI-1447 in rats.
Synthetic Strategies and Chemical Biology Considerations for Rki 1447 Dihydrochloride
Chemical Synthesis Approaches for RKI-1447 Dihydrochloride (B599025) (e.g., Pyridylthiazole-based urea (B33335) scaffolds)
The chemical synthesis of RKI-1447, a member of the 1-benzyl-3-(4-pyridylthiazol-2-yl)urea class of inhibitors, leverages a convergent synthesis strategy centered on the construction of a pyridylthiazole-based urea scaffold. scite.ainih.gov An efficient method for creating the core aminothiazole structure involves the microwave-assisted condensation of commercially available 4-(bromoacetyl)pyridine with thiourea. nih.gov This key intermediate, 4-(pyridin-4-yl)thiazol-2-amine, serves as the foundation for subsequent modifications. nih.gov
The urea linkage, critical for the molecule's interaction with the target kinase, is typically formed by reacting the aminothiazole intermediate with a corresponding isocyanate. nih.gov For RKI-1447 specifically, this would involve a reaction with 3-(isocyanatomethyl)phenol. An alternative and often higher-yielding synthetic route has also been developed to allow for greater chemical diversity. researchgate.net This approach utilizes phenyl chloroformate, which reacts with a benzylamine (B48309) derivative to form a carbamate (B1207046) intermediate. researchgate.net This intermediate can then be coupled with the aminothiazole core to generate the final urea product. researchgate.net The dihydrochloride salt form of RKI-1447 is prepared in the final stages to enhance the compound's solubility for biological assays.
Structure-Activity Relationship (SAR) Studies and Analog Development Programs
The high potency and selectivity of RKI-1447 are a direct result of extensive structure-activity relationship (SAR) studies that have elucidated the key molecular interactions between the inhibitor and the ATP-binding pocket of ROCK kinases. nih.govnih.gov Crystallographic studies of RKI-1447 complexed with ROCK1 reveal that it acts as a Type I kinase inhibitor, binding to the active conformation of the enzyme. nih.govnih.gov
The binding is characterized by a network of non-covalent interactions:
Hinge Region: The pyridyl nitrogen of the pyridylthiazole group forms a crucial hydrogen bond with the backbone amide of methionine-156 in the kinase hinge region. nih.govresearchgate.net
DFG Motif: The inhibitor makes critical interactions with the highly conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop. nih.govresearchgate.net
Urea Linkage: The central urea moiety forms hydrogen bonds with the side chain of a lysine (B10760008) residue (Lys105) and the carboxyl group of an aspartate residue (Asp216). nih.gov
Hydrophobic Interactions: The terminal phenyl ring of the benzylurea (B1666796) portion occupies a deep hydrophobic pocket under the P-loop, with the thiazole (B1198619) and pyridine (B92270) moieties also forming multiple van der Waals interactions with surrounding residues. nih.govnih.gov
SAR studies have demonstrated a strict requirement for the positioning of substituents on the terminal phenyl ring. nih.govrsc.org The development of RKI-1447, which features a hydroxyl group at the meta position, was informed by this finding. An analog, RKI-1313, which is identical in structure except for the placement of a methoxy (B1213986) group at the para position, is a significantly weaker inhibitor. nih.gov This highlights that substitutions at the para position lead to a substantial loss of potency, whereas derivatives with hydroxy, methoxy, or amino groups at the meta position are the most potent inhibitors, exhibiting low nanomolar activity. nih.govnih.gov
| Compound | Key Structural Feature | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) |
|---|---|---|---|
| RKI-1447 | meta-OH group on phenyl ring | 14.5 | 6.2 |
| RKI-1313 | para-OCH₃ group on phenyl ring | 34,000 | 8,000 |
Utility as a Chemical Probe or Tool Compound in Mechanistic Studies
The high potency and selectivity of RKI-1447 make it an invaluable chemical probe for dissecting the cellular functions of ROCK kinases. nih.govnih.gov Its utility as a tool compound stems from its ability to specifically inhibit ROCK-mediated signaling pathways without significantly affecting other kinase-driven cascades at effective concentrations. nih.govcaymanchem.com
In mechanistic studies, RKI-1447 is used to selectively suppress the phosphorylation of direct ROCK substrates, such as myosin light chain 2 (MLC2) and myosin phosphatase target subunit 1 (MYPT1). nih.govselleckchem.com Researchers have demonstrated that at concentrations sufficient to inhibit these ROCK targets, RKI-1447 has no effect on the phosphorylation levels of substrates for other key kinases, including Akt (an mTORC2 substrate), MEK (a PAK substrate), and the S6 ribosomal protein (an S6K substrate). nih.govselleckchem.com
This selectivity allows for the precise investigation of ROCK-dependent cellular processes. For example, RKI-1447 has been used to demonstrate that ROCK activity is essential for the formation of actin stress fibers induced by lysophosphatidic acid (LPA). nih.govresearchgate.net However, it does not inhibit PAK-mediated lamellipodia formation or filopodia formation, confirming its specific effect on the ROCK pathway. nih.gov This specificity enables researchers to confidently attribute observed effects, such as the inhibition of cancer cell migration, invasion, and anchorage-independent growth, to the inhibition of ROCK signaling. nih.govcaymanchem.com More recent studies have employed RKI-1447 to explore the role of ROCK kinases in other contexts, such as blocking N-MYC in neuroblastoma, further cementing its role as a critical tool for cancer biology research. dntb.gov.ua
Future Research Directions and Translational Perspectives of Rki 1447 Dihydrochloride
Exploration of Novel Biological Targets and Potential Off-Target Mechanisms
While RKI-1447 is recognized for its high selectivity towards ROCK1 and ROCK2, with IC50 values of 14.5 nM and 6.2 nM, respectively, a comprehensive understanding of its full kinase inhibitory profile is crucial for future development. nih.govwikipedia.orgmedchemexpress.com Initial studies have shown that RKI-1447 does not affect the phosphorylation levels of key kinases in other signaling pathways, such as AKT, MEK, and S6 kinase, even at concentrations as high as 10 μM, underscoring its specificity. nih.govnih.gov This selectivity is further supported by its specific inhibition of ROCK-mediated actin stress fiber formation without affecting PAK-mediated lamellipodia or filopodia formation. nih.govnih.gov
However, future research should aim to broaden this understanding through comprehensive kinase profiling against a wide panel of human kinases. This will help to definitively identify any potential off-target effects that could contribute to either therapeutic efficacy or unforeseen toxicities. The DepMap compound summary for RKI-1447 lists several other potential targets, including CDC42BPA, DMPK, LIMK1, MYLK, PAK1, and PKN1, which warrants further investigation to validate these interactions and determine their biological relevance. depmap.org A deeper understanding of these potential off-target mechanisms is essential for a complete picture of RKI-1447's mechanism of action and for predicting its effects in diverse biological contexts.
Table 1: Kinase Selectivity of RKI-1447 Dihydrochloride (B599025)
| Kinase Target | IC50 (nM) | Effect on Phosphorylation | Citation |
| ROCK1 | 14.5 | Inhibition | nih.govwikipedia.org |
| ROCK2 | 6.2 | Inhibition | nih.govwikipedia.org |
| AKT | Not specified | No effect at 10 µM | nih.govnih.gov |
| MEK | Not specified | No effect at 10 µM | nih.govnih.gov |
| S6 Kinase | Not specified | No effect at 10 µM | nih.govnih.gov |
Investigation of Resistance Mechanisms to RKI-1447 Dihydrochloride Action
A significant hurdle in cancer therapy is the development of drug resistance. Preclinical studies using an ErbB2-driven transgenic mouse model of mammary cancer revealed a heterogeneous response to RKI-1447. nih.gov While the treatment resulted in an average tumor growth inhibition of 87%, a notable 40% of the 57 tumors treated were resistant to the compound. nih.gov Understanding the molecular basis of this resistance is a critical area for future research.
Several potential mechanisms have been proposed to explain these differential responses. One hypothesis centers on the epithelial-to-mesenchymal transition (EMT) status of the tumor cells. researchgate.net EMT is known to confer resistance to various cancer therapies, and it is plausible that tumors with a more mesenchymal phenotype are less susceptible to ROCK inhibition. researchgate.net Another potential factor is the composition and characteristics of the tumor stroma, which plays a pivotal role in tumor progression and response to therapy. researchgate.net
Furthermore, some studies on other ROCK inhibitors have suggested that their use could, under certain circumstances, lead to acquired chemoresistance. For example, pharmacological inhibition of ROCK has been shown to increase cell survival and enhance resistance to cisplatin (B142131) in neuroblastoma cells, partly by altering the expression of genes involved in cisplatin resistance. nih.gov Future investigations should therefore focus on:
Biomarker discovery: Identifying molecular markers that predict sensitivity or resistance to RKI-1447.
Genomic and proteomic analyses: Comparing responder and non-responder tumors to elucidate the signaling pathways that are dysregulated in resistant tumors.
Combination therapies: Exploring the use of RKI-1447 in combination with other targeted agents to overcome resistance mechanisms.
Development and Application of Advanced Preclinical Models for Enhanced Efficacy and Mechanistic Insight
The use of relevant preclinical models is fundamental to evaluating the therapeutic potential of RKI-1447 and understanding its mechanism of action in a more complex biological environment. The ErbB2 transgenic mouse model of breast cancer has been instrumental in demonstrating the in vivo anti-tumor efficacy of RKI-1447. nih.gov This model is particularly relevant as it recapitulates many features of human ERBB2-positive breast cancer. nih.gov
Beyond oncology, the therapeutic potential of RKI-1447 is being explored in other disease models. These include:
A high-fat diet-induced mouse model of nonalcoholic fatty liver disease (NAFLD): In this model, RKI-1447 was shown to modulate insulin (B600854) resistance, oxidative stress, and inflammation. nih.govnih.gov
A porcine ex vivo model of pigmentary glaucoma: This model was used to demonstrate the intraocular pressure-lowering effects of RKI-1447. preprints.orgnih.gov
A spinal cord compression injury model in rats: This model is being used to assess the potential of RKI-1447 to improve sensory and motor behavior following injury. kurdishstudies.net
Future research should continue to leverage and develop more sophisticated preclinical models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) that more accurately reflect the heterogeneity of human diseases. The use of three-dimensional (3D) organoid cultures could also provide valuable insights into the effects of RKI-1447 on tissue architecture and cell-cell interactions.
Research into Optimized Delivery Systems for Specific Research Applications
The development of optimized drug delivery systems could significantly enhance the therapeutic index of RKI-1447 by improving its bioavailability, targeting specific tissues, and reducing potential systemic side effects. While specific research on delivery systems for RKI-1447 is still nascent, the broader field of kinase inhibitor delivery offers promising avenues for exploration.
One area of particular interest is the use of nanoparticle-based delivery systems. Encapsulating kinase inhibitors in nanoparticles has been shown to improve their efficacy and tolerability in preclinical models. mdedge.com For instance, nanoparticle formulations can increase drug accumulation in tumors while sparing healthy tissues, and they can be engineered for controlled drug release, allowing for less frequent dosing. mdedge.com Future research into RKI-1447 could explore the development of liposomal or polymeric nanoparticle formulations to improve its pharmacokinetic profile and target it to specific sites of disease, such as tumors or inflamed tissues. The use of siRNA delivery technologies to target specific ROCK isoforms could also offer a more precise therapeutic approach. nih.gov
Broadening the Scope of Preclinical Therapeutic Potential Beyond Current Disease Models (e.g., into inflammatory and other non-oncological conditions)
While the primary focus of RKI-1447 research has been in oncology, there is a growing body of evidence suggesting its therapeutic potential in a range of non-oncological conditions, particularly those with an inflammatory component. The Rho-ROCK signaling pathway is a key regulator of various cellular processes that are central to inflammation, including cell adhesion, migration, and cytokine production.
Preclinical studies have already demonstrated the efficacy of RKI-1447 in models of:
Nonalcoholic fatty liver disease (NAFLD): RKI-1447 reduced levels of the pro-inflammatory cytokines IL-6 and TNF-α in a mouse model of NAFLD. nih.govnih.gov
Glaucoma: In a porcine model, RKI-1447 was shown to reduce intraocular pressure by disrupting trabecular meshwork stress fibers and increasing phagocytosis. preprints.orgnih.govresearchgate.net
Spinal Cord Injury: RKI-1447 has shown promise in improving sensory and motor function in a rat model of spinal cord compression injury, likely through its effects on axonal regeneration and reducing inflammation. kurdishstudies.net
The therapeutic effects of ROCK inhibitors in animal models of stroke and their potential role in Alzheimer's disease by influencing axonal regeneration further highlight the broad potential of targeting this pathway in central nervous system disorders. nih.gov Future research should systematically explore the efficacy of RKI-1447 in a wider range of inflammatory and fibrotic diseases, such as rheumatoid arthritis, inflammatory bowel disease, and pulmonary fibrosis, to fully realize its therapeutic potential beyond oncology.
Table 2: Investigated and Potential Non-Oncological Applications of RKI-1447 Dihydrochloride
| Disease Area | Preclinical Model | Observed/Potential Effects | Citation |
| Nonalcoholic Fatty Liver Disease | High-fat diet mouse model | Reduced inflammation (IL-6, TNF-α), insulin resistance, and oxidative stress | nih.govnih.gov |
| Glaucoma | Porcine ex vivo model | Reduced intraocular pressure, disruption of trabecular meshwork stress fibers | preprints.orgnih.govresearchgate.net |
| Spinal Cord Injury | Rat compression injury model | Improved sensory and motor function | kurdishstudies.net |
| Stroke | Animal models (general ROCK inhibitors) | Promotion of axonal regeneration and functional recovery | nih.gov |
| Alzheimer's Disease | (Potential Application) | Potential for promoting axonal regeneration | nih.gov |
Q & A
Q. What is the mechanism of action of RKI 1447 dihydrochloride as a ROCK inhibitor, and how is its selectivity validated?
this compound selectively inhibits Rho-associated kinases (ROCK1 and ROCK2) with IC50 values of 14.5 nM and 6.2 nM, respectively. It suppresses phosphorylation of downstream substrates MLC-2 and MYPT-1, critical for cytoskeletal regulation, without affecting AKT, MEK, or S6 kinase activity at concentrations up to 10 μM . To validate selectivity, researchers should perform kinase profiling assays (e.g., competitive binding or phosphorylation screens) across 20+ kinases and confirm results via Western blot for off-target markers .
Q. Which cell lines and experimental concentrations are optimal for in vitro studies of this compound?
- Cell lines : HCT-8 and HCT-116 (colorectal cancer), MDA-MB-231 (breast cancer) .
- Concentration ranges :
- Phosphorylation inhibition : 0.003–10 μM (MLC-2/MYPT-1) .
- Cell viability : 10–320 μM (24-hour treatment) .
- Apoptosis induction : 20–80 μM (dose-dependent caspase activation) .
Use MTT or ATP-based assays for viability and Annexin V/PI staining for apoptosis quantification.
Q. What are the key pharmacokinetic parameters for in vivo studies of this compound?
- Dosage :
- Breast cancer models : 200 mg/kg daily (intraperitoneal, 14 days) .
- Colorectal cancer models : 100 mg/kg every 3 days (14 days) .
Advanced Research Questions
Q. How can structural insights into this compound inform the design of next-generation ROCK inhibitors?
Co-crystallization studies reveal RKI 1447 binds to the ATP pocket of ROCK1 as a type I inhibitor, interacting with the hinge region and DFG motif . Researchers can leverage this structure to modify the pyridylthiazolyl-urea scaffold for improved selectivity or potency. Computational modeling (e.g., molecular docking) and mutagenesis studies are recommended to validate binding interactions .
Q. How should researchers address contradictions in reported off-target effects of this compound?
While RKI 1447 shows >85% inhibition of PKA and PKN1 at 1 μM in broad kinase screens , no off-target effects were observed in colorectal cancer cells at 10 μM . To resolve discrepancies:
- Step 1 : Replicate kinase profiling under identical conditions (cell type, assay format).
- Step 2 : Use orthogonal assays (e.g., ELISA for PKA activity).
- Step 3 : Compare dose-response curves to identify context-dependent effects .
Q. What methodological considerations are critical for studying RKI 1447's anti-metastatic effects in 3D tumor models?
- Model selection : Matrigel-based invasion assays or spheroid cultures .
- Endpoint metrics : Quantify invadopodia formation (phalloidin staining) and matrix degradation (fluorescent collagen).
- Combination therapy : Test synergies with chemotherapeutics (e.g., 5-FU) using Chou-Talalay analysis .
Q. How can researchers optimize this compound delivery to enhance tumor penetration?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
